2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, a phenyl group, and a methoxy group attached to a benzamide core
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide typically involves multiple steps:
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Phenylation: The phenyl group is incorporated through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Methoxylation: The methoxy group is added through a methylation reaction using methanol and a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy derivatives.
Substitution: Formation of azide, cyanide, or methoxy derivatives.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
- N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-24-16-7-8-18(20)17(13-16)19(23)21-11-9-15(10-12-22)14-5-3-2-4-6-14/h2-8,13,15,22H,9-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMDLDMJVOBVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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